5-Amino-3-isopropyl-1,2,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole and related derivatives often involves metal-free methods, highlighting an environmental and practical approach to heterocyclic chemistry. For instance, a convenient strategy for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates using I2-mediated oxidative C-N and N-S bond formations in water has been developed, showcasing excellent substrate tolerance and scalability (Jatangi, Tumula, Palakodety, & Nakka, 2018). Additionally, electrochemical oxidative intramolecular N-S bond formation methods offer a catalyst- and oxidant-free route for synthesizing various 1,2,4-thiadiazole derivatives at room temperature, further emphasizing the efficiency and broad substrate scope of this synthesis approach (Yang, Zhang, Hu, Li, Liu, Yang, & Zhou, 2020).
Molecular Structure Analysis
The molecular and crystal structure of this compound derivatives has been characterized by various spectroscopic techniques and X-ray diffraction, providing insights into their geometric and electronic properties. DFT calculations complement experimental data, offering detailed understanding of bond lengths, angles, and torsion angles, contributing to the knowledge of molecular behavior and potential applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its versatility. For example, oxidative N-S bond formation employing molecular iodine as the sole oxidant has been utilized for the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives, indicating the compound's reactivity and potential for derivatization (Wang, Meng, Zhou, Ren, Wu, Yu, & Chang, 2017).
Physical Properties Analysis
The physical properties of 5-Amino-3-isopropyl-1,2,4-thiadiazoles, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. Studies involving X-ray diffraction have revealed detailed insights into the crystallographic and molecular structure, aiding in the prediction and optimization of physical properties (Aitken & Slawin, 2018).
Chemical Properties Analysis
The chemical properties of 5-Amino-3-isopropyl-1,2,4-thiadiazoles, including reactivity, stability, and interactions with other molecules, are integral to their application in various scientific fields. The elucidation of these properties through spectroscopic methods and computational studies provides a comprehensive understanding of the compound's behavior on a molecular level, facilitating the development of new chemical entities based on the thiadiazole core (Yoosefian, Jafari Chermahini, Raissi, Mola, & Sadeghi, 2015).
Scientific Research Applications
Corrosion Inhibition
5-Amino-3-isopropyl-1,2,4-thiadiazole derivatives have shown significant potential as corrosion inhibitors. For example, a 1,3,4-thiadiazole derivative demonstrated effective corrosion inhibition for mild steel in an acidic environment, with approximately 98% protection degree achieved (Attou et al., 2020). The adsorption of these molecules on metal surfaces follows Langmuir isotherm model, indicating a strong and efficient inhibition process.
Synthesis Methods
Efficient synthesis methods have been developed for 5-amino-1,2,4-thiadiazoles. For example, an electrochemical oxidative intramolecular N-S bond formation method has been utilized for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles (Yang et al., 2020). Another method involves I2-mediated oxidative C-N and N-S bond formations in water for synthesizing these compounds, which is an environmentally benign and scalable approach (Jatangi et al., 2018).
Pharmaceutical Applications
In pharmacology, thiadiazole derivatives, including 5-amino-1,2,4-thiadiazoles, are explored for their potential in treating various diseases. They have been studied for their esterase profile and antioxidant properties, showing potential as agents for therapy of neurodegenerative diseases due to their cholinesterase inhibition and free radical scavenging properties (Makhaeva et al., 2016).
Antimicrobial and Anticancer Properties
These compounds have also been investigated for their antimicrobial and anticancer properties. For example, some thiadiazole derivatives exhibited cytotoxic activities against various human cancer cell lines, suggesting their potential as anticancer agents (Shi et al., 2013).
Molecular Docking Studies
Molecular docking studies of thiadiazole derivatives have been conducted to explore their interactions with biological targets, such as DNA gyrase B, indicating their potential in drug discovery (Ramalakshmi et al., 2020).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to regulation (EC) No 1272/2008 [CLP] and amendments . It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-thiadiazoles, have been recognized for their potential in various fields of medicinal chemistry .
Mode of Action
It’s worth noting that 1,2,4-thiadiazoles are known to interact with their targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Related compounds have been found to impact a variety of biochemical pathways, contributing to their diverse therapeutic applications .
Result of Action
Similar compounds have been found to exhibit a range of effects, including neuroprotective, anticancer, antiviral, and antibacterial activities .
Biochemical Analysis
Biochemical Properties
5-Amino-3-isopropyl-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, this compound can induce cell cycle arrest and promote cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound can also influence its interactions with other biomolecules and its overall biological effects .
properties
IUPAC Name |
3-propan-2-yl-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGLMPMOLFSULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342446 | |
Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32039-21-7 | |
Record name | 3-(1-Methylethyl)-1,2,4-thiadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32039-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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